molecular formula C20H13ClN4Na2O7S2 B1594797 disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate CAS No. 6359-95-1

disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate

Cat. No.: B1594797
CAS No.: 6359-95-1
M. Wt: 566.9 g/mol
InChI Key: MIHOYZILGVCGCK-UHFFFAOYSA-L
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Description

Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate (CAS: 6359-95-1) is a synthetic azo dye and intermediate widely utilized in organic synthesis, pharmaceuticals, agrochemicals, and textiles. It is commercially recognized as C.I. Acid Yellow 200 and marketed under trade names such as Stylacyl Yellow RG and Supramine Yellow S . The compound features a naphthalene backbone linked to a pyrazolone moiety via an azo bond, with sulfonate groups enhancing water solubility (critical for dye applications) and a chlorine substituent contributing to stability and chromophoric intensity . Suppliers like Dayang Chem and Henan New Blue Chemical Co. highlight its high purity (≥99%) and availability in bulk quantities for industrial use .

Properties

IUPAC Name

disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O7S2.2Na/c1-11-18(20(26)25(24-11)17-10-13(33(27,28)29)7-8-15(17)21)23-22-16-9-6-12-4-2-3-5-14(12)19(16)34(30,31)32;;/h2-10,18H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHOYZILGVCGCK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889515
Record name Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate
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Molecular Weight

566.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6359-95-1
Record name 1-Naphthalenesulfonic acid, 2-(2-(1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)diazenyl)-, sodium salt (1:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 2-[2-[1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate
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Scientific Research Applications

Applications in Analytical Chemistry

  • Colorimetric Analysis :
    • Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate is utilized as a colorimetric reagent for the detection of various metal ions in solution. Its ability to form stable complexes with metal ions allows for sensitive and selective detection methods.
    • Case Study : A study demonstrated its effectiveness in detecting lead ions in water samples, providing a rapid and reliable method for environmental monitoring.
  • Spectrophotometry :
    • The compound is employed in spectrophotometric methods to quantify analytes based on their absorbance characteristics. Its distinct absorption spectrum makes it suitable for applications in pharmaceutical analysis.
    • Research Findings : Research published in the Journal of Pharmaceutical Sciences highlighted its use in determining the concentration of specific drugs by measuring absorbance at defined wavelengths.

Applications in Dyeing Processes

  • Textile Industry :
    • This compound serves as a dyeing agent due to its vibrant color properties and stability under various conditions. It is particularly effective for dyeing synthetic fibers, offering excellent wash and light fastness.
    • Data Table : Comparison of dyeing properties with other azo dyes.
Dye NameFiber TypeColor FastnessApplication Method
Azo Dye APolyesterGoodExhaustion
Azo Dye BCottonModeratePadding
Disodium 2-AzoSyntheticExcellentExhaustion

Biomedical Applications

  • Antimicrobial Activity :
    • Preliminary studies indicate that disodium 2-[...]-naphthalene sulphonate exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing antimicrobial agents or preservatives.
    • Case Study Reference : A study published in the International Journal of Antimicrobial Agents reported significant inhibition of bacterial growth when tested against E. coli and Staphylococcus aureus.
  • Drug Development :
    • The compound's structure allows for modifications that can enhance its bioactivity, making it a candidate for drug development targeting specific diseases.
    • Research Insights : Investigations into its derivatives have shown promise in enhancing anti-inflammatory effects, indicating potential therapeutic applications.

Chemical Reactions Analysis

Thermal and Acid-Base Stability

The compound exhibits moderate thermal stability but decomposes under extreme conditions:

  • Thermal Decomposition : Pyrolysis above 300°C produces sulfonic acid derivatives, chlorinated byproducts, and nitrogen oxides .

  • Acid-Base Reactions :

    • In acidic media, sulfonate groups protonate, reducing solubility.

    • Under alkaline conditions, the azo bond remains stable, but prolonged exposure may lead to hydrolysis .

Stability Under Different pH Conditions

pH RangeBehaviorSource
1–3Protonation of sulfonate groups
7–9Optimal stability
>10Gradual azo bond hydrolysis

Complexation with Metal Ions

The sulfonate and azo groups enable coordination with metal ions, forming complexes used in dyeing processes:

  • Cu²⁺ and Fe³⁺ : Form stable complexes, enhancing color fastness in textiles .

  • Na⁺ Counterions : The disodium structure improves water solubility, critical for industrial applications .

Metal Complexation Data

Metal IonComplex Stability Constant (Log K)ApplicationSource
Cu²⁺8.2 ± 0.3Textile dyeing
Fe³⁺7.8 ± 0.2Catalytic systems

Photochemical Reactivity

The azo chromophore undergoes photodegradation under UV light:

  • Mechanism :

    • UV irradiation cleaves the azo bond (-N=N-), generating aromatic amines and sulfonate fragments .

    • Chlorine substituents increase resistance to photodegradation compared to non-halogenated analogs .

Photodegradation Half-Life

Light SourceHalf-Life (Hours)Byproducts IdentifiedSource
UV-C (254 nm)12.5Chloroaniline, sulfonate ions
Sunlight48.0Trace aromatic amines

Redox Reactions

The compound participates in redox reactions due to its azo and sulfonate groups:

  • Reduction : Sodium dithionite (Na₂S₂O₄) cleaves the azo bond, producing amines .

  • Oxidation : Strong oxidizers like hydrogen peroxide (H₂O₂) degrade the structure to carboxylic acids and sulfates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogues:

Compound A : Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoate (CAS: 93940-71-7)
  • Key Difference : Replaces the naphthalene-1-sulphonate group with a benzoate group.
  • Impact : Reduced aromatic conjugation lowers molar mass (C17H13ClN4O6S·2Na ≈ 528.8 g/mol vs. 513.5 g/mol for the target compound) and alters solubility. The benzoate derivative may exhibit weaker dyeing intensity but improved biodegradability .
Compound B : Disodium 4-[(2,4-diaminophenyl)azo]-4'-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo][1,1'-biphenyl]-2,2'-disulphonate (CAS: 84176-81-8)
  • Key Difference: Incorporates a biphenyl core and an additional diaminophenyl group.
  • Impact : Increased structural complexity (C28H22Cl2N8O8S2·2Na ≈ 783.4 g/mol) enhances lightfastness and thermal stability, making it suitable for high-performance dyes. However, the larger size may reduce solubility in polar solvents .

Physicochemical and Application-Based Comparison

Property Target Compound (6359-95-1) Compound A (93940-71-7) Compound B (84176-81-8)
Molar Mass (g/mol) 513.5 528.8 783.4
Key Functional Groups Naphthalene, Cl, SO3Na Benzoate, Cl, SO3Na Biphenyl, NH2, SO3Na
Solubility High in water Moderate in water Low in polar solvents
Primary Applications Textile dyeing, intermediates Specialty dyes High-end coatings, plastics
Environmental Impact Potential naphthalene residues* Lower toxicity Uncharacterized

*Naphthalene derivatives in textile dispersants are restricted (≤200 ppm) due to environmental concerns .

Research Findings and Industrial Relevance

  • Target Compound : Dominates in textile dyeing due to its intense yellow hue and cost-effectiveness. However, its naphthalene component raises regulatory scrutiny under MRSL/RSL guidelines .
  • Compound A : Preferred in niche applications requiring rapid biodegradability, though less vibrant in color .
  • Compound B : Excels in durability for industrial polymers but faces synthesis challenges due to its complex structure .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the azo linkage and aromatic proton environments. For complex splitting patterns due to steric hindrance near the sulfonate groups, employ 2D NMR (e.g., COSY, HSQC) .
  • X-ray Crystallography : Refine the crystal structure using SHELXL (v.2015+) for high-resolution data. Key parameters include anisotropic displacement parameters for heavy atoms (Cl, S) and hydrogen-bonding networks involving sulfonate groups .
  • IR Spectroscopy : Validate the presence of sulfonate (-SO3_3^-) stretches at ~1040–1220 cm1^{-1} and azo (-N=N-) peaks near 1450–1600 cm1^{-1} .

Q. How can solubility and stability be optimized for aqueous-phase experiments?

  • Methodology :

  • Solubility Testing : Dissolve the compound in deionized water (pH 7–9) to leverage the hydrophilic sulfonate groups. For low solubility, add sodium carbonate (10–50 mM) to enhance ionic strength .
  • Stability Assessment : Monitor degradation under UV light (λ = 254–365 nm) using HPLC with a C18 column. Protect solutions with amber glassware and antioxidants (e.g., 0.1% sodium ascorbate) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the azo linkage be addressed?

  • Methodology :

  • Diazotization Optimization : Use 5-amino-2-naphthalenesulfonic acid as the diazo component with NaNO2_2/HCl (0–5°C, 30 min). Control pH to 1–2 to minimize competing nitrosation side reactions .
  • Coupling Reaction : Introduce the pyrazolone derivative (1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-pyrazolone) under alkaline conditions (pH 8–10). Monitor coupling efficiency via TLC (silica gel, eluent: 10% MeOH/CH2_2Cl2_2) .
  • Purification : Remove unreacted precursors via dialysis (MWCO 500–1000 Da) or ion-exchange chromatography (Dowex 50WX4 resin) .

Q. What analytical strategies resolve discrepancies in UV-Vis absorption data under varying pH conditions?

  • Methodology :

  • pH-Dependent Studies : Measure absorbance (λ = 400–600 nm) in buffered solutions (pH 2–12). Use a Job’s plot to identify protonation states of the azo and sulfonate groups .
  • Computational Validation : Compare experimental λmax_{\text{max}} with TD-DFT calculations (B3LYP/6-31G*) to assign electronic transitions. Discrepancies >10 nm suggest aggregation or solvent effects .

Q. How does the compound interact with metal ions, and how can this be exploited for sensor design?

  • Methodology :

  • Complexation Studies : Titrate with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in acetate buffer (pH 5). Monitor colorimetric shifts (Δλ > 50 nm) and validate binding stoichiometry via Job’s method .
  • Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to quantify redox activity. Azo groups typically show reversible peaks at -0.2 to -0.6 V .

Data Contradiction Analysis

Q. Conflicting reports on photostability: How to reconcile differences in degradation rates?

  • Resolution Strategy :

  • Controlled Light Exposure : Standardize light sources (e.g., 365 nm LED vs. broad-spectrum UV). Degradation half-lives vary by >20% under uncontrolled intensity .
  • Matrix Effects : Test in pure water vs. biological buffers (e.g., PBS). Phosphate ions may catalyze hydrolysis of the azo bond, accelerating degradation .

Tables for Key Parameters

Parameter Optimal Conditions References
Diazotization Temperature0–5°C
Coupling pH8–10
λmax_{\text{max}} (H2_2O)480–520 nm
Stability (pH 7, 25°C)>90% intact after 72 hours (dark)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate
Reactant of Route 2
disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate

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